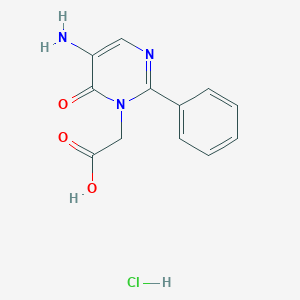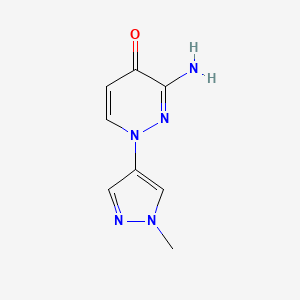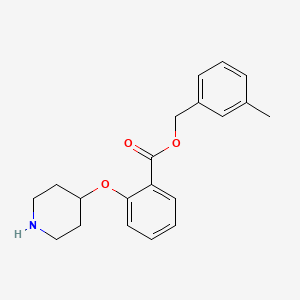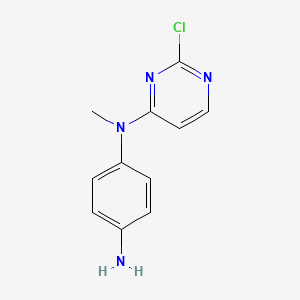
6-methylsulfonyl-1H-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methylsulfonyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and materials chemistry. The presence of the methylsulfonyl group at the 6-position of the quinoxalin-2-one ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfonyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one using various catalysts and reagents. For example, the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT) has been reported . This method allows for the selective alkylation of quinoxalin-2-one with hydrocarbons having different C(sp3)–H bonds.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysis, which offers advantages such as low cost, environmental friendliness, and high selectivity, is often preferred in industrial settings .
化学反应分析
Types of Reactions
6-methylsulfonyl-1H-quinoxalin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products
科学研究应用
6-methylsulfonyl-1H-quinoxalin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits diverse biological activities, making it a valuable compound for studying enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence
作用机制
The mechanism of action of 6-methylsulfonyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Similar compounds to 6-methylsulfonyl-1H-quinoxalin-2-one include other quinoxalin-2-one derivatives, such as:
- 6-chloroquinoxalin-2-one
- 6-methoxyquinoxalin-2-one
- 6-nitroquinoxalin-2-one
Uniqueness
The uniqueness of this compound lies in the presence of the methylsulfonyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H8N2O3S |
|---|---|
分子量 |
224.24 g/mol |
IUPAC 名称 |
6-methylsulfonyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) |
InChI 键 |
QXFWGNWEKCTIIL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)


![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)








![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)
